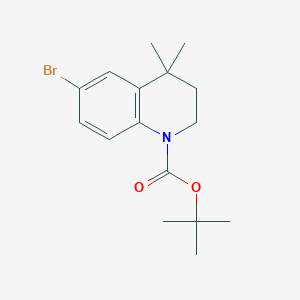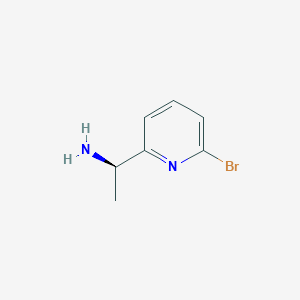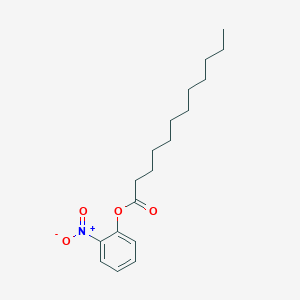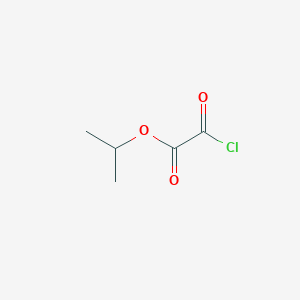
Pyridin-2-ylphosphonic Acid
Vue d'ensemble
Description
Pyridin-2-ylphosphonic Acid, also known as (pyridin-2-yl)phosphonic acid, is a chemical compound with the CAS Number: 26384-86-1 . It has a molecular weight of 159.08 and its IUPAC name is 2-pyridinylphosphonic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H6NO3P/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H2,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound has a melting point of 218-221°C . It is a powder at room temperature . The compound’s density and acidity coefficient (pKa) are not specified in the available resources .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Properties
Pyridin-2-ylphosphonic Acid derivatives show potential in biological applications. A study by Jansa et al. (2011) demonstrated the synthesis of polysubstituted pyrimidinylphosphonic and 1,3,5-triazinylphosphonic acids, where 4,6-Diamino-5-chloropyrimidin-2-ylphosphonic acid exhibited anti-influenza activity, suggesting its potential as a novel antiviral agent (Jansa et al., 2011).
Applications in Technology and Industry
Dialkyl pyridin-2-ylphosphonates, derivatives of this compound, are used as corrosion inhibitors, dispersing agents, antistatics, and lubricant additives in various technological fields. This finding by Lee et al. (2014) highlights the compound's significance in industrial applications (Lee et al., 2014).
Role in Conformational Stabilization
Matczak-Jon et al. (2010) explored the role of hydrogen bonding in the conformational stabilization of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids. The study provides insights into the molecular geometry and solid-state organization of these compounds, indicating their potential in designing new materials with specific properties (Matczak-Jon et al., 2010).
Synthesis of Complex Molecules
Reznikov et al. (2020) presented a synthetic strategy for nonracemic phosphoryl-substituted pyrrolidines and tetrahydropyrans, where this compound derivatives were crucial intermediates. This research underlines the compound's role in synthesizing complex molecules for potential pharmacological applications (Reznikov et al., 2020).
Safety and Hazards
The safety information for Pyridin-2-ylphosphonic Acid includes several hazard statements: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as bisphosphonates, are known to inhibit osteoclastic bone resorption
Mode of Action
Bisphosphonates, which share a similar structure, are known to inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption .
Biochemical Pathways
Pyrimidine metabolism, which is a pathway related to similar compounds, is known to be conserved in all living organisms and is necessary to maintain cellular fundamental functions such as dna and rna biosynthesis .
Result of Action
A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (hsc-t6) .
Action Environment
It’s known that the compound is a white crystalline solid, soluble in water but insoluble in organic solvents, and stable to air and light .
Propriétés
IUPAC Name |
pyridin-2-ylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NO3P/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDVSLYWECYFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



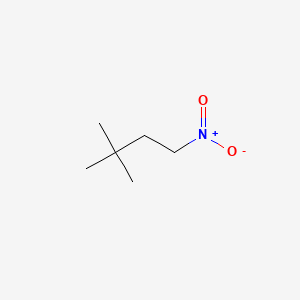


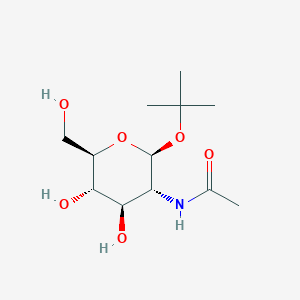
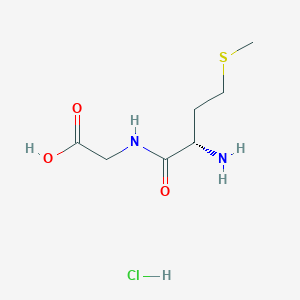
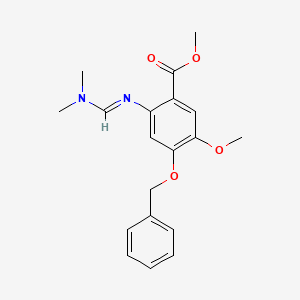
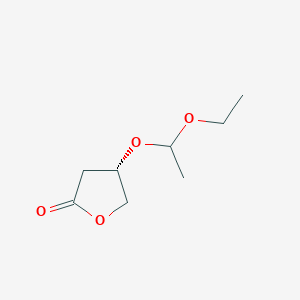

![N-Methyl-N-[(2S)-1-phenylpropan-2-yl]formamide](/img/structure/B3256066.png)
